Dichloromethyl 2,2,2-trifluoroethyl ether

Catalog No.
S3408455
CAS No.
26644-86-0
M.F
C3H3Cl2F3O
M. Wt
182.95 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromethyl 2,2,2-trifluoroethyl ether

CAS Number

26644-86-0

Product Name

Dichloromethyl 2,2,2-trifluoroethyl ether

IUPAC Name

2-(dichloromethoxy)-1,1,1-trifluoroethane

Molecular Formula

C3H3Cl2F3O

Molecular Weight

182.95 g/mol

InChI

InChI=1S/C3H3Cl2F3O/c4-2(5)9-1-3(6,7)8/h2H,1H2

InChI Key

WYRZXDVGXFLKKU-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)OC(Cl)Cl

Canonical SMILES

C(C(F)(F)F)OC(Cl)Cl

Dichloromethyl 2,2,2-trifluoroethyl ether is a chemical compound with the molecular formula C3Cl3F5OC_3Cl_3F_5O and a molecular weight of approximately 253.38 g/mol. This compound is characterized by its unique trifluoromethyl group, which imparts distinct physical and chemical properties. It exists as a colorless liquid under standard conditions and is known for its volatility and reactivity, particularly in organic synthesis.

Typical of ethers and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where nucleophiles can replace chlorine atoms under suitable conditions .
  • Dehydrohalogenation: This process can occur when treated with strong bases, leading to the formation of alkenes.
  • Reduction Reactions: Dichloromethyl 2,2,2-trifluoroethyl ether can undergo reduction to yield less halogenated derivatives or alcohols depending on the reducing agent used .

Several methods have been developed for synthesizing dichloromethyl 2,2,2-trifluoroethyl ether:

  • Chlorination of Trifluoroethyl Ethers: This method involves the chlorination of 2,2,2-trifluoroethyl ether using chlorine gas under controlled conditions to introduce dichloro groups .
  • Williamson Ether Synthesis: A classical method where an alkoxide reacts with a haloalkane. In this case, sodium alkoxide could react with dichloromethyl halides .
  • Copper-Catalyzed Reactions: Some recent studies indicate that copper-catalyzed processes can be employed for synthesizing trifluoroethyl ethers from corresponding halides .

Dichloromethyl 2,2,2-trifluoroethyl ether finds applications primarily in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various fluorinated organic compounds.
  • Pharmaceuticals: Due to its unique structure, it may be explored for developing new pharmaceutical agents with enhanced efficacy.

Dichloromethyl 2,2,2-trifluoroethyl ether shares similarities with several other fluorinated compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Trichloromethyl 2,2-dichloro-1,1,2-trifluoroethyl etherC3Cl5F3OContains more chlorine atoms; higher reactivity
Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl etherC3Cl4F3OSimilar structure but fewer chlorine atoms
Difluoromethyl 2,2,2-trifluoroethyl etherC3F5OLacks chlorine; focuses on fluorinated properties

Uniqueness

Dichloromethyl 2,2,2-trifluoroethyl ether's uniqueness lies in its combination of both chlorine and trifluoromethyl groups. This combination enhances its reactivity profile compared to other fluorinated ethers and makes it a valuable intermediate in synthetic organic chemistry.

XLogP3

2.6

Dates

Modify: 2023-08-19

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